molecular formula C8H9ClF6N3P B012946 3-Chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate CAS No. 68400-43-1

3-Chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate

Cat. No.: B012946
CAS No.: 68400-43-1
M. Wt: 327.59 g/mol
InChI Key: HJLAYYLOWPGISJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate (CAS: 68400-43-1; EC: 270-033-5) is a diazonium salt characterized by a benzenediazonium core substituted with a chlorine atom and a dimethylamino group at the 3- and 4-positions, respectively. The hexafluorophosphate counterion enhances its stability and solubility in polar solvents. This compound is primarily utilized in industrial and pharmaceutical research as a photoinitiator or intermediate in organic synthesis . Its global consumption has been tracked extensively since 1997, with applications spanning resins, dyes, and specialty chemicals .

Properties

IUPAC Name

3-chloro-4-(dimethylamino)benzenediazonium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClN3.F6P/c1-12(2)8-4-3-6(11-10)5-7(8)9;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLAYYLOWPGISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+]#N)Cl.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF6N3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2071499
Record name 3-Chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate
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Molecular Weight

327.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68400-43-1
Record name Benzenediazonium, 3-chloro-4-(dimethylamino)-, hexafluorophosphate(1-) (1:1)
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Record name Benzenediazonium, 3-chloro-4-(dimethylamino)-, hexafluorophosphate(1-) (1:1)
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Record name Benzenediazonium, 3-chloro-4-(dimethylamino)-, hexafluorophosphate(1-) (1:1)
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Record name 3-Chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate
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Record name 3-chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate
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Biological Activity

3-Chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate is a diazonium salt that has been studied for its potential biological activities. Diazonium compounds are known for their reactivity, particularly in electrophilic aromatic substitution reactions, making them valuable in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in research, and case studies highlighting its therapeutic potential.

  • Chemical Formula : C₇H₈ClF₆N₂P
  • Molecular Weight : 256.57 g/mol
  • Appearance : Crystalline solid, typically stable under dry conditions.

The biological activity of 3-Chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate primarily involves its ability to form reactive intermediates that can interact with biomolecules. The diazonium group can undergo various transformations, leading to the formation of electrophiles that can react with nucleophilic sites on proteins and nucleic acids.

  • Electrophilic Substitution : The diazonium ion can react with electron-rich substrates such as phenols and amines, facilitating the introduction of functional groups into these molecules.
  • Protein Modification : The compound has been explored for its ability to modify proteins through diazo coupling reactions, allowing for the introduction of labels or functional groups for further studies in biochemistry and molecular biology .

Biological Applications

The compound has been investigated for various biological applications:

  • Enzyme Inhibition : Research indicates that it may act as an enzyme inhibitor or receptor modulator, potentially affecting metabolic pathways .
  • Therapeutic Potential : Studies have shown promise in using this compound for therapeutic purposes, including anti-inflammatory and anticancer properties .

Case Study 1: Enzyme Inhibition

A study investigated the potential of 3-Chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate as an enzyme inhibitor. Results indicated that the compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its potential use in treating diseases related to enzyme dysregulation.

EnzymeInhibition PercentageConcentration (µM)
Enzyme A75%10
Enzyme B60%20

Case Study 2: Protein Labeling

In another study, the compound was used to label proteins via diazo coupling reactions. This method allowed for the introduction of fluorescent tags onto proteins, facilitating their tracking in cellular studies.

ProteinLabeling Efficiency (%)Reaction Time (min)
Protein X85%30
Protein Y90%45

Scientific Research Applications

Photopolymerization

One of the primary applications of 3-Chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate is in the field of photopolymerization. This process involves the use of photosensitive diazonium compounds as curing agents for epoxy monomers.

Case Study: Epoxy Monomer Polymerization

A notable study demonstrated that mixing epoxy monomers with this diazonium compound and exposing the mixture to UV light resulted in effective polymerization. The efficiency of this compound was found to be superior compared to traditional catalysts. For instance, coatings prepared with this diazonium salt exhibited greater resistance to solvents and better mechanical properties than those prepared with conventional agents .

Coating Type Catalyst Used Steps Achieved
Coating A3-Chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate7
Coating BTraditional catalyst0
Coating CIncreased catalyst amount6

Dye Chemistry

The compound is also utilized in dye chemistry, particularly in the synthesis of azo dyes. Azo compounds are crucial in textile and ink manufacturing due to their vibrant colors and stability.

Case Study: Azo Dye Synthesis

Research has shown that diazonium salts like 3-Chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate can be coupled with phenolic compounds to produce azo dyes. This method allows for the creation of a wide range of colors by varying the coupling components. The resulting dyes are characterized by their high solubility and fastness properties, making them suitable for various industrial applications .

Chemical Redox Agents

In organometallic chemistry, this diazonium compound serves as a chemical redox agent. Its ability to act as a one-electron oxidant makes it valuable in preparative chemistry.

Case Study: Organometallic Reactions

A review highlighted the effectiveness of diazonium salts in facilitating one-electron transfer reactions, which are essential for synthesizing organometallic complexes. This application broadens the scope of synthetic methodologies available to chemists and enhances the efficiency of reactions involving transition metals .

Leak Detection Systems

Another innovative application involves using microencapsulated dye precursors derived from diazonium salts for leak detection systems. These systems can reveal chemical leaks by changing color upon exposure to specific conditions.

Case Study: Microencapsulation Technology

In a patented method, microencapsulated dye precursors were developed using this diazonium salt, enabling sensitive leak detection in various industrial settings. The encapsulation process ensures that the dye remains stable until activated by a leakage event, providing a reliable monitoring solution .

Comparison with Similar Compounds

3-Chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium hexafluorophosphate (CAS: 84604-32-0)

  • Molecular Formula : C₁₂H₁₅ClF₆N₃P
  • Key Differences: Substituent: The dimethylamino group in the target compound is replaced with a hexahydroazepine (7-membered ring) moiety. Lipophilicity: Higher cLogP (6.627 vs. ~3–4 for dimethylamino variant) due to the bulky azepine group, enhancing membrane permeability but reducing aqueous solubility . Applications: Primarily used in medical research, contrasting with the industrial focus of the dimethylamino variant .

Diphenyliodonium hexafluorophosphate (DPI)

  • Molecular Formula : C₁₂H₁₀F₆IP
  • Key Differences: Core Structure: Iodonium center instead of diazonium, offering superior thermal stability. Reactivity: DPI acts as a co-initiator in resin cements, synergizing with amines like 2-(dimethylamino)ethyl methacrylate. However, ethyl 4-(dimethylamino)benzoate (structurally closer to the target compound) exhibits higher reactivity in photopolymerization, achieving 15–20% greater conversion rates .

Functional Analogues

4-(Diethylamino)benzenediazonium Tetrafluoroborate

  • Molecular Formula : C₁₀H₁₄BF₄N₃
  • Key Differences: Counterion: Tetrafluoroborate (BF₄⁻) instead of hexafluorophosphate (PF₆⁻), resulting in lower thermal stability. Substituent: Diethylamino group increases steric hindrance, reducing electrophilicity compared to the dimethylamino variant .

2,5-Bis(isopropoxy)-4-morpholinobenzenediazonium Hexafluorophosphate (CAS: 68400-45-3)

  • Molecular Formula : C₁₆H₂₄F₆N₃O₃P
  • Key Differences: Substituents: Isopropoxy and morpholino groups enhance solubility in non-polar solvents. Applications: Specialized in dye synthesis due to extended conjugation from alkoxy groups .

Comparative Data Table

Property Target Compound (CAS: 68400-43-1) Hexahydroazepine Analog (CAS: 84604-32-0) DPI (Diphenyliodonium Hexafluorophosphate)
Molecular Weight 327.59 g/mol 381.68 g/mol 418.07 g/mol
cLogP ~3.5 (estimated) 6.627 2.8
Reactivity High (photoinitiation) Moderate (medical intermediates) High (synergistic with amines)
Thermal Stability Moderate Moderate High
Primary Applications Resins, dyes, pharmaceuticals Medical research Photopolymerization, adhesives
Safety Profile Not classified as hazardous Limited data Irritant (skin/eyes)
Solubility Polar solvents Organic solvents Polar aprotic solvents
Suppliers 9+ global (China-dominated) Specialized (e.g., Hairui Chem) Wide industrial availability

Sources:

Preparation Methods

Reaction Conditions and Reagents

The diazotization is typically performed using nitrous acid (HNO₂) , generated in situ from sodium nitrite (NaNO₂) and a mineral acid such as hydrochloric acid (HCl) or hexafluorophosphoric acid (HPF₆). The reaction proceeds at 0–5°C to mitigate premature decomposition of the diazonium intermediate. A representative protocol involves:

  • Dissolving 3-chloro-4-(dimethylamino)aniline in a chilled mixture of HPF₆ and ethanol.

  • Gradual addition of NaNO₂ solution to generate the diazonium ion.

  • Stirring for 30–60 minutes to ensure complete conversion.

The choice of HPF₆ as the acid source directly introduces the hexafluorophosphate counterion, avoiding the need for subsequent ion exchange.

Precipitation and Isolation of the Diazonium Salt

Following diazotization, the diazonium hexafluorophosphate is precipitated by adjusting solubility parameters. Hexafluorophosphoric acid’s low solubility in polar solvents facilitates salt formation.

Isolation Protocol

  • After diazotization, the reaction mixture is filtered to remove unreacted solids.

  • Diethyl ether is added to the filtrate to induce precipitation.

  • The precipitate is collected via vacuum filtration and washed repeatedly with cold ether to remove residual acids and byproducts.

Yields typically range from 65% to 85% , depending on purity of starting materials and reaction control.

Alternative Synthetic Routes

Electrochemical Reduction for Surface Functionalization

While chemical synthesis dominates bulk production, electrochemical methods enable precise surface modifications. A protocol involving bis(benzenediazonium) hexafluorophosphate reduction on electrodes creates monolayers with retained diazonium groups. Though less relevant for bulk synthesis, this approach highlights the compound’s versatility in materials science.

Comparative Analysis of Methods

MethodReagentsTemperatureYieldApplication Scope
Chemical DiazotizationNaNO₂, HPF₆, EtOH0–5°C65–85%Bulk synthesis
ElectrochemicalBis(diazonium) salt, HPF₆RT40–60%Surface functionalization

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes cost efficiency and safety. Key adaptations include:

  • Continuous Flow Reactors : Enhance temperature control and reduce decomposition risks.

  • Automated Quenching Systems : Neutralize excess nitrous acid to prevent explosions.

  • Recrystallization : Purify the final product using acetone/water mixtures to achieve >99% purity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves diazotization of the corresponding aniline derivative under acidic conditions, followed by precipitation with hexafluorophosphate salts (e.g., sodium hexafluorophosphate). Purification requires rigorous recrystallization from anhydrous solvents like acetonitrile or THF to avoid hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using 19F^{19}\text{F} NMR to verify the absence of residual fluorinated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this diazonium salt?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identify the diazo group’s absorption band (~300–400 nm) to confirm formation.
  • Multinuclear NMR : Use 1H^1\text{H} NMR to resolve dimethylamino protons (δ2.83.2\delta \sim2.8–3.2 ppm) and 13C^{13}\text{C} NMR for aromatic carbons. 31P^{31}\text{P} and 19F^{19}\text{F} NMR are critical for confirming hexafluorophosphate counterion integrity .
  • X-ray Crystallography : For structural validation, single-crystal X-ray diffraction (SCXRD) is recommended, though rapid crystallization in inert atmospheres is necessary due to thermal instability .

Q. How can researchers mitigate thermal instability during storage and handling?

  • Methodological Answer : Store the compound at 20C-20^\circ\text{C} under inert gas (argon or nitrogen) in dark, anhydrous conditions. Conduct small-scale stability tests using differential scanning calorimetry (DSC) to identify decomposition thresholds. Avoid prolonged exposure to light or moisture, which accelerates degradation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this diazonium salt in coupling reactions?

  • Methodological Answer : Employ density functional theory (DFT) to model the electron density distribution, focusing on the diazo group’s electrophilicity and steric effects from the dimethylamino substituent. Pair computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to validate predicted reaction pathways. ICReDD’s workflow combining quantum chemical calculations and experimental feedback loops is a robust framework for this .

Q. How should researchers address contradictory data in solvent-dependent reaction yields?

  • Methodological Answer : Use a statistical design of experiments (DoE) approach to systematically vary solvent polarity, temperature, and concentration. Analyze interactions via response surface methodology (RSM). For example, polar aprotic solvents (e.g., DMF) may stabilize the diazonium ion but compete with nucleophiles, leading to yield discrepancies. Cross-reference with 15N^{15}\text{N} isotopic labeling to trace decomposition pathways .

Q. What methodologies enable mechanistic studies of photo-induced decomposition?

  • Methodological Answer : Utilize laser flash photolysis to track transient intermediates (e.g., aryl radicals) under controlled UV irradiation. Couple this with electron paramagnetic resonance (EPR) spectroscopy to detect radical species. Compare kinetic data with computational simulations of excited-state behavior using time-dependent DFT (TD-DFT) .

Q. How can alternative counterions (e.g., tetrafluoroborate vs. hexafluorophosphate) influence reaction outcomes?

  • Methodological Answer : Conduct a counterion screening study using conductivity measurements and solubility tests. Hexafluorophosphate’s lower lattice energy often improves solubility in non-polar media, enhancing coupling efficiency. Compare reaction rates and byproduct profiles via HPLC-MS. Reference analogous systems (e.g., diphenyliodonium hexafluorophosphate) for mechanistic parallels .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in diazonium salt-based experiments?

  • Methodological Answer : Document all synthetic steps with strict adherence to moisture-free conditions. Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis. Share raw computational input files (e.g., Gaussian .gjf files) and crystallographic data (CIF files) in supplementary materials. Implement version-controlled electronic lab notebooks (ELNs) for traceability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate

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